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Introduction
Nemifitide (formerly INN-00835) is a synthetic pentapeptide analog of the endogenous

neuropeptide melanocyte-inhibiting factor (MIF-1). It has been investigated for the treatment of

major depressive disorder (MDD) and has progressed to Phase III clinical trials. This technical

guide provides a comprehensive overview of the available Phase I and Phase II clinical trial

data for Nemifitide, focusing on quantitative outcomes, experimental methodologies, and its

proposed mechanism of action. Notably, Nemifitide has shown potential for a rapid onset of

action, a favorable safety profile, and efficacy in certain patient populations.[1]

Phase I Clinical Trial Data
Phase I studies involving over 430 participants have established a favorable safety and

tolerability profile for Nemifitide.[1] Doses up to 320 mg administered subcutaneously were

well-tolerated. The most common adverse events were transient skin reactions at the injection

site. No serious adverse events were reported in these early-phase trials.

Pharmacokinetics
Pharmacokinetic analyses from five Phase I and three Phase II studies in healthy volunteers

and patients with depression revealed that Nemifitide is rapidly absorbed and eliminated.[1]

The elimination half-life is approximately 15-30 minutes. Both the area under the curve (AUC)
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and the maximum plasma concentration (Cmax) were found to be dose-proportional at

subcutaneous doses ranging from 8 mg to 320 mg.

Pharmacokinetic Parameter Value

Elimination Half-life 15-30 minutes

Dose Proportionality (AUC & Cmax) Observed at 8 mg to 320 mg s.c.

Phase II Clinical Trial Data
Multiple Phase II studies have been conducted to evaluate the efficacy and safety of

Nemifitide in patients with MDD. These trials have explored various dosing regimens and

patient populations.

Efficacy in Major Depressive Disorder
A key Phase II, 6-week, double-blind, multicenter, outpatient study randomized 81 patients with

MDD to receive daily subcutaneous injections of 30 mg/d Nemifitide, 45 mg/d Nemifitide, or

placebo for two weeks (five days per week), followed by a four-week follow-up period.[2][3] The

primary efficacy measure was the change from baseline in the Montgomery-Åsberg Depression

Rating Scale (MADRS) total score.[2][3] Secondary measures included the 17-item Hamilton

Psychiatric Rating Scale for Depression (HAMD).[2][3]

This study demonstrated a statistically significant superiority of the 45 mg/d dose compared to

placebo at the time of peak effect, which was observed one week after the end of treatment.[2]

[3] An exploratory analysis revealed a greater response to both Nemifitide doses in patients

with a baseline HAMD score greater than 22.[2][3]

In these studies, a "responder" was defined as a patient experiencing at least a 50% decrease

in the MADRS score from baseline or a Clinical Global Impression-Improvement (CGI-I) score

of 1 or 2.[4]

An open-label extension study involving 27 subjects who had participated in a previous double-

blind trial showed that 66.7% (18 out of 27) of patients responded to re-treatment with

Nemifitide.[5] The mean duration of the antidepressant effect between re-treatments was 3.3

months.[5]
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Phase II Efficacy Outcomes

Study Design 6-week, double-blind, multicenter, outpatient

Patient Population 81 patients with MDD

Treatment Arms 30 mg/d Nemifitide, 45 mg/d Nemifitide, Placebo

Primary Efficacy Measure Change from baseline in MADRS total score

Key Finding

Statistically significant superiority of 45 mg/d

Nemifitide vs. Placebo at peak effect (1 week

post-treatment)[2][3]

Responder Rate (Open-label Extension) 66.7% on re-treatment[5]

Mean Duration of Effect (Open-label Extension) 3.3 months between re-treatments[5]

Safety and Tolerability in Phase II
Across the Phase II trials, Nemifitide demonstrated a good tolerability and safety profile.[2][3]

There were no dropouts due to adverse events, and the incidence of side effects with

Nemifitide was comparable to that of placebo.[2][3]

Experimental Protocols
Phase II Double-Blind, Placebo-Controlled Trial
Objective: To assess the efficacy and safety of two different doses of Nemifitide compared to

placebo in outpatients with Major Depressive Disorder.

Methodology:

Patient Screening: 81 patients meeting the DSM-IV criteria for MDD were enrolled.[2][3]

Randomization: Patients were randomized to one of three treatment arms: 30 mg/d

Nemifitide, 45 mg/d Nemifitide, or placebo.[2][3]

Treatment Administration: Nemifitide or placebo was administered via subcutaneous

injection once daily for five consecutive days per week for two weeks.[2][3]
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Follow-up: Patients were followed for an additional four weeks after the treatment period.[2]

[3]

Efficacy Assessment: The primary efficacy endpoint was the change from baseline in the

total score of the Montgomery-Åsberg Depression Rating Scale (MADRS). Secondary

endpoints included the 17-item Hamilton Depression Rating Scale (HAMD), the Clinical

Global Impression (CGI) severity and improvement scales, and the Carroll Self-Rating Scale

for Depression.[2][3]

Safety Monitoring: Adverse events were monitored and recorded throughout the study.

Screening Phase

Treatment Phase (2 Weeks)

Follow-up Phase (4 Weeks)

Efficacy & Safety Assessment

Patient Screening (n=81)
DSM-IV Criteria for MDD

Randomization

Nemifitide 30 mg/d
(s.c. daily, 5 days/week)

Nemifitide 45 mg/d
(s.c. daily, 5 days/week)

Placebo
(s.c. daily, 5 days/week)

Post-Treatment Follow-up

Primary Endpoint:
Change in MADRS Score

Secondary Endpoints:
HAMD, CGI, CSRS Adverse Event Monitoring
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Phase II Clinical Trial Workflow

Mechanism of Action and Signaling Pathways
The precise mechanism of action of Nemifitide is not fully elucidated; however, it is known to

be a structural analog of melanocyte-inhibiting factor (MIF-1).[1] Preclinical studies in rats have

suggested the involvement of a serotonergic pathway in its pharmacological effects.[6]

Nemifitide has been shown to bind to several receptors, albeit with micromolar affinity,

including the 5-HT2A receptor (acting as an antagonist), NPY1, bombesin, and melanocortin

receptors MC4 and MC5.[1] The clinical significance of these weak interactions remains to be

determined.

Given its relationship to MIF-1, it is plausible that Nemifitide may share some of its signaling

pathways. The diagram below illustrates a potential signaling cascade based on the known

interactions of Nemifitide and the broader understanding of antidepressant mechanisms.

Receptor Interaction

Potential Downstream Signaling
Therapeutic Outcome

Nemifitide

5-HT2A Receptor
(Antagonist)

NPY1, Bombesin,
MC4, MC5 Receptors

Intracellular
Signaling Cascade

Modulation of
Gene Expression Antidepressant Effect

Click to download full resolution via product page

Proposed Signaling Pathway of Nemifitide

Conclusion
The available Phase I and II clinical trial data for Nemifitide suggest that it is a promising

candidate for the treatment of major depressive disorder, particularly in patients with more

severe symptoms. Its rapid onset of action and favorable safety profile are notable advantages.

Further research, including the complete data from Phase III trials, is needed to fully establish
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its efficacy and safety and to elucidate its precise mechanism of action. The unique

pharmacokinetic and pharmacodynamic properties of Nemifitide may represent a novel

approach to antidepressant therapy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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